N-(3-methoxybenzyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide
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Overview
Description
N-[(3-METHOXYPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, methylbenzenesulfonyl, phenyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of catalysts.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides and suitable bases.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-METHOXYPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(3-METHOXYPHENYL)METHYL]-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H25N3O4S2 |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N3O4S2/c1-18-11-13-22(14-12-18)35(31,32)26-25(28-24(29-26)20-8-4-3-5-9-20)34-17-23(30)27-16-19-7-6-10-21(15-19)33-2/h3-15H,16-17H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
AUXPZFQRRNYCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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